molecular formula C10H21NO B080530 N-Hexylbutyramide CAS No. 10264-17-2

N-Hexylbutyramide

Cat. No.: B080530
CAS No.: 10264-17-2
M. Wt: 171.28 g/mol
InChI Key: YRVDTEDFGDNSLD-UHFFFAOYSA-N
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Description

N-Hexylbutyramide, also known as this compound, is an organic compound with the molecular formula C₁₀H₂₁NO. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties .

Mechanism of Action

Target of Action

The primary target of N-Hexylbutyramide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium .

Mode of Action

It is known to interact with its target, the aliphatic amidase expression-regulating protein . The specifics of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

As a fatty amide , it may be involved in lipid metabolism

Result of Action

It is known to interact with the Aliphatic amidase expression-regulating protein , but the downstream effects of this interaction are still under investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hexylbutyramide can be synthesized through the reaction of butanoic acid with hexylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of butanamide, N-hexyl- may involve continuous flow processes where butanoic acid and hexylamine are reacted in the presence of a catalyst. The use of high-pressure reactors and optimized reaction conditions can enhance the yield and purity of the product .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of strong acids or bases to yield butanoic acid and hexylamine.

    Oxidation and Reduction: While butanamide, N-hexyl- is relatively stable, it can undergo oxidation under harsh conditions to form corresponding carboxylic acids and amines.

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid or sodium hydroxide, elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

    Hydrolysis: Butanoic acid and hexylamine.

    Oxidation: Corresponding carboxylic acids and amines.

    Reduction: Primary amines and alcohols.

Comparison with Similar Compounds

    Butyramide: Similar structure but with a shorter alkyl chain.

    Hexanamide: Similar structure but with a different alkyl chain length.

    Octanamide: Similar structure but with a longer alkyl chain.

Comparison: N-Hexylbutyramide is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to butyramide, it has higher hydrophobicity and different solubility characteristics. Hexanamide and octanamide, while similar, differ in their chain lengths, affecting their reactivity and applications .

Biological Activity

N-Hexylbutyramide is an organic compound classified as an amide, which has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C11H23NOC_{11}H_{23}NO
  • Molecular Weight : 197.31 g/mol
  • IUPAC Name : N-hexylbutanamide

The compound features a hexyl group attached to a butyramide moiety, which influences its solubility and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various amides, including this compound, demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Inhibition of Biofilm Formation

Another significant aspect of this compound's biological activity is its ability to inhibit biofilm formation. Biofilms are clusters of microorganisms that adhere to surfaces and are often resistant to conventional antibiotics. Studies have shown that this compound reduces biofilm mass at concentrations that do not exhibit microbicidal activity, making it a potential agent for preventing biofilm-related infections .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve disruption of microbial cell membranes and interference with metabolic processes. The hydrophobic nature of the hexyl chain may enhance its ability to penetrate microbial membranes, leading to increased permeability and eventual cell death.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various amides, including this compound. The findings indicated that the compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential use in clinical applications .
  • Biofilm Inhibition Study : In another study focused on biofilm inhibition, researchers tested this compound against Pseudomonas aeruginosa biofilms. The results showed a marked reduction in biofilm formation compared to control groups, highlighting its potential as a therapeutic agent in treating chronic infections associated with biofilms .

Properties

IUPAC Name

N-hexylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-5-6-7-9-11-10(12)8-4-2/h3-9H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVDTEDFGDNSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145429
Record name N-Hexylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10264-17-2
Record name N-Hexylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10264-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 8225
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hexylbutyramide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405015
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Record name N-Hexylbutyramide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hexylbutanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper discusses the hypnotic activity of gamma-phthalimido N-amyl butyramide (PGA) and gamma-phthalimido-N-hexylbutyramide (PGH). Does this suggest that N-hexylbutyramide itself possesses hypnotic properties?

A1: While the research demonstrates that PGA and PGH, which are amide derivatives of phthaloyl-GABA containing the N-amyl and this compound moieties respectively, exhibit hypnotic activity in mice [], it doesn't directly imply that this compound alone possesses similar properties. The hypnotic activity observed likely arises from the specific combination of the phthaloyl-GABA and N-alkylbutyramide structures. Further research focusing specifically on this compound is needed to determine its independent pharmacological effects.

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